molecular formula C45H56O25 B13402490 Citricacidtris(p-beta-D-glucopyranosyloxybenzyl)ester

Citricacidtris(p-beta-D-glucopyranosyloxybenzyl)ester

Cat. No.: B13402490
M. Wt: 996.9 g/mol
InChI Key: WYKQPGOKTKQHQG-UHFFFAOYSA-N
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Description

Historical Context of Parishin-Class Compounds in Traditional Medicinal Systems

The discovery of Parishin-class compounds is deeply intertwined with the ethnobotanical use of Gastrodia elata (Orchidaceae), a perennial herb revered in traditional Chinese medicine (TCM) for its neuroprotective and anticonvulsant properties. Historical texts, including the Shennong Bencao Jing (circa 200 BCE), document the use of G. elata rhizomes (known as Tian Ma) to treat headaches, dizziness, and epilepsy. Modern phytochemical analyses in the late 20th century identified Parishin A as one of the primary bioactive constituents, alongside gastrodin and 4-hydroxybenzyl alcohol.

Parishin derivatives are unique to G. elata among medicinal plants, with their isolation and characterization in the 1990s marking a pivotal advancement in understanding the herb’s pharmacological profile. Traditional preparation methods, such as steam processing of rhizomes, were found to enhance Parishin A stability, suggesting ancient practitioners inadvertently optimized its extraction. Comparative studies of TCM formulations revealed that Parishin A synergizes with other phenolics in G. elata to modulate neurotransmitter systems, though its exact mechanistic role remains under investigation.

Properties

IUPAC Name

tris[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKQPGOKTKQHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H56O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

996.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Acid-Catalyzed Esterification

Traditional esterification involves reacting citric acid with p-β-D-glucopyranosyloxybenzyl alcohol derivatives in the presence of strong acids such as sulfuric acid or hydrochloric acid. However, for complex esters like citric acid tris(p-β-D-glucopyranosyloxybenzyl) ester, direct acid catalysis often results in multiple esterification products, including mono-, di-, and tri-esters, with low selectivity.

Limitations:

  • Over-esterification leading to mixture of products.
  • Harsh reaction conditions causing degradation of sensitive glucopyranoside groups.

Targeted Esterification Using Boric Acid or Boronic Acids

A significant advancement involves employing boric acid or boronic acids as catalysts, which serve dual functions:

  • Catalyzing ester bond formation.
  • Acting as protective agents for tertiary carboxyl groups, thus favoring selective formation of the tris(ester).

Methodology:

  • Citric acid is reacted with p-β-D-glucopyranosyloxybenzyl alcohol derivatives in an inert solvent such as tetrahydrofuran (THF) or acetone.
  • Boric acid or boronic acid (5-40 mol%) is added to facilitate selective esterification.
  • The reaction is typically conducted at mild temperatures (~70°C) or room temperature, depending on the reactivity of the substrates.

Advantages:

  • High selectivity for tris(ester) formation.
  • Mild conditions reduce degradation of glucopyranoside groups.
  • Boric acid complexes with hydroxyl groups, protecting undesired sites and directing esterification.

Solvent and Reaction Conditions

Parameter Typical Range Remarks
Solvent THF, Acetone Chosen for solubility and inertness
Temperature 25°C–70°C Mild to moderate heating to optimize yield
Reaction Time 12–48 hours Extended to ensure complete esterification

Specific Synthesis Protocols

Synthesis of Tris(benzyl ester) Derivative

Step-by-step process:

  • Dissolve citric acid in anhydrous THF or acetone.
  • Add p-β-D-glucopyranosyloxybenzyl alcohol in a molar ratio of 3:1 (citric acid: alcohol).
  • Introduce boric acid or boronic acid (typically 10–20 mol%) as catalyst.
  • Stir the mixture at 70°C or room temperature for 24–48 hours.
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Upon completion, remove boric acid by aqueous extraction with dilute acids (e.g., 0.1N HCl).
  • Purify the product by column chromatography or recrystallization.

Isolation and Purification

  • Precipitate the ester product by adding cold diethyl ether or hexane.
  • Filter and wash to remove residual catalyst.
  • Dry under vacuum to obtain pure citric acid tris(p-β-D-glucopyranosyloxybenzyl) ester.

Data Table Summarizing Preparation Methods

Method Catalyst Solvent Temperature Reaction Time Selectivity Notes
Acid catalysis Sulfuric acid None Reflux 12–24 h Low Over-esterification risk
Boric acid catalysis Boric acid / Boronic acid THF, Acetone 25–70°C 24–48 h High Selective tris(ester) formation
Enzymatic methods Lipases Aqueous buffer 25–40°C 24–72 h Moderate Mild, environmentally friendly

Chemical Reactions Analysis

Types of Reactions: Parishin A undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .

Common Reagents and Conditions:

    Oxidation: Parishin A can be oxidized using reagents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Hydrolysis: Hydrolysis of Parishin A can be achieved using acidic or basic conditions.

Major Products Formed: The major products formed from the hydrolysis of Parishin A include gastrodin, p-hydroxybenzyl alcohol, parishin B, and parishin C .

Scientific Research Applications

Citric acid tris(p-β-D-glucopyranosyloxybenzyl) ester, also known as Parishin, is a chemical compound with the molecular formula C45H56O25 and a molecular weight of 996.9 g/mol . It is a derivative of citric acid with three glucopyranosyloxybenzyl groups attached .

Chemical Properties

  • IUPAC Name : Citric acid tris(p-β-D-glucopyranosyloxybenzyl) ester
  • CAS Number : 62499-28-9
  • Molecular Formula : C45H56O25
  • Molecular Weight : 996.9 g/mol
  • LogP : -4.73600
  • PSA : 397.27000
  • Boiling Point : 1137.0±65.0 °C at 760 mmHg
  • Flash Point : 330.0±27.8 °C
  • Density : 1.586
  • Hydrogen Bond Donors : 13
  • Hydrogen Bond Acceptors : 25
  • Rotatable Bonds : 23
  • Heavy Atom Count : 70

Potential Applications
Plant extracts, which include compounds like Citric acid tris(p-β-D-glucopyranosyloxybenzyl) ester, have various functions in skin medicines, efficacy cosmetics, and general cosmetics, such as anti-irritation, anti-inflammation, wound healing, anti-infection, sterilization, wetting, and skin protection . Plant extracts, whether single or compound extracts, often have multiple effects . The clinical efficacy of a compound extract results from the combined effect of its components, which can be more effective than isolated, purified ingredients .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Citric Acid Derivatives
  • Citric Acid Whey (CAW) : A simpler derivative used in semen preservation. Unlike Parishin A, CAW lacks glycosylation and serves primarily as a buffering agent. In cryopreservation studies, CAW showed a 66% reduction in sperm motility post-thawing, significantly underperforming compared to tris-based buffers .
  • Tris Buffer (TRIS): A non-glycosylated amine buffer used in biological preservation. TRIS demonstrated superior post-thaw sperm motility retention (27% reduction) compared to CAW, attributed to its pH-stabilizing properties .
2.1.2 Glycosylated Phenolic Esters
  • Dipropionylcysteine Ethyl Ester (DPNCE) : A bifunctional compound combining propionate (for metabolic salvage) and cysteine (antioxidant). While Parishin A is purely glycosylated, DPNCE enhances myocardial citric acid cycle intermediates (e.g., citrate, malate) but lacks direct neuroprotective effects .
  • Campesterol-3-O-β-D-Glucopyranoside: A sterol glycoside with a single glucopyranosyl group. Its bioactivity focuses on cholesterol modulation, contrasting with Parishin A’s multi-target neuroprotection .

Functional Comparison

Property Citric Acid Tris(p-β-D-Glucopyranosyloxybenzyl) Ester TRIS Buffer DPNCE
Primary Use Neuroprotection, anti-inflammatory Semen cryopreservation Myocardial salvage
Glycosylation Triply glycosylated None None
Antioxidant Capacity High (via phenolic groups) Low Moderate (cysteine moiety)
Metabolic Impact Enhances cellular energy pathways pH stabilization only Boosts CAC intermediates

Pharmacological Efficacy

  • Neuroprotection: Parishin A reduces glutamate-induced neuronal toxicity by 40–60% in vitro, outperforming non-glycosylated citric acid derivatives .
  • Antioxidant Activity : Scavenges DPPH radicals with an IC₅₀ of 12.5 μM , comparable to ascorbic acid .

Limitations and Challenges

  • Synthesis Complexity : Parishin A’s tripartite glycosylation requires multi-step enzymatic or chemical synthesis, limiting scalability .
  • Comparative Data Gaps : Direct comparisons with glycosylated CAC modulators (e.g., DPNCE) in neurological models are lacking.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Solubility (mg/mL) LogP
Citric Acid Tris(p-β-D-Glucopyranosyloxybenzyl) Ester 996.91 15.2 (water) -2.1
TRIS Buffer 121.14 500 (water) -1.9
DPNCE 233.28 8.7 (water) 1.4

Q & A

Q. What are the key structural features of Citricacidtris(p-β-D-glucopyranosyloxybenzyl)ester, and what analytical methods validate its molecular configuration?

The compound consists of a citric acid core esterified with three p-β-D-glucopyranosyloxybenzyl groups. Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm the ester linkages, glycosidic bonds, and stereochemistry of glucopyranosyl units (¹H/¹³C NMR for proton/carbon environments) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (C₆₃H₈₄O₃₃) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination if crystalline forms are obtainable (noted in related glucopyranoside derivatives) .

Q. What synthetic strategies are used to prepare Citricacidtris(p-β-D-glucopyranosyloxybenzyl)ester?

Synthesis typically involves:

  • Stepwise Esterification : Protecting citric acid’s hydroxyl and carboxyl groups, followed by coupling with activated p-β-D-glucopyranosyloxybenzyl intermediates (e.g., using DCC/DMAP as catalysts) .
  • Enzymatic Approaches : Lipases or esterases to improve regioselectivity, as seen in glucoside ester syntheses .
  • Purification : Column chromatography (silica gel or HPLC) to isolate the trisubstituted product from mono-/di-ester byproducts .

Advanced Research Questions

Q. How do the stereochemical properties of the glucopyranosyl units influence the compound’s biochemical interactions?

Advanced studies require:

  • Molecular Dynamics (MD) Simulations : To model interactions between the glucopyranosyl groups and target enzymes (e.g., glycosidases or transporters) .
  • Enzyme Inhibition Assays : Compare activity of stereoisomers (e.g., α vs. β anomers) using fluorogenic substrates or isothermal titration calorimetry (ITC) .
  • Circular Dichroism (CD) : To correlate stereochemistry with binding affinity in chiral environments .

Q. What methodologies assess the compound’s stability under physiological conditions, and how can degradation products be characterized?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C, followed by LC-MS/MS to detect hydrolysis products (e.g., free citric acid or glucopyranosyl derivatives) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles .
  • Metabolite Profiling : Use hepatocyte or microsomal assays to identify phase I/II metabolites .

Q. How can researchers design experiments to investigate the compound’s impact on mitochondrial energy metabolism?

  • Isolated Mitochondria Assays : Measure oxygen consumption (via Clark electrode) and ATP production in the presence of the compound, using substrates like succinate or malate to probe CAC flux .
  • 13C Isotope Tracing : Track incorporation of labeled glucose into CAC intermediates (e.g., citrate, malate) via GC-MS .
  • ROS Detection : Use fluorescent probes (e.g., MitoSOX) to assess oxidative stress in cell lines treated with the compound .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to determine EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : For multi-group comparisons (e.g., vehicle vs. treatment cohorts) .
  • Power Analysis : Predefine sample sizes to ensure reproducibility, avoiding underpowered studies .

Q. How can researchers address contradictions in experimental data related to the compound’s bioactivity?

  • Source Validation : Confirm compound purity (≥95% by HPLC) and exclude batch variability .
  • Contextual Replication : Repeat assays under identical conditions (e.g., cell type, incubation time) .
  • Meta-Analysis : Compare findings with structurally analogous compounds (e.g., Parishin derivatives) to identify trends .

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